
Application Notes & Protocols: Leveraging γ-
Nonalactone for Authentic Coconut Flavor

Profiles

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Gamma-nonalactone

Cat. No.: B146572 Get Quote

Abstract
Gamma-Nonalactone (γ-Nonalactone), also known as Aldehyde C-18, is a pivotal aroma

chemical in the formulation of coconut and other fruit flavors.[1][2] Despite its historical

misnomer, it is a gamma (γ) lactone, not an aldehyde, and is chemically identified as 5-

Pentyloxolan-2-one.[3][4] Its powerful, creamy, and distinctly coconut-like aroma makes it an

indispensable tool for flavorists.[5][6] This document provides an in-depth guide for

researchers, scientists, and product developers on the strategic application of γ-nonalactone to

create nuanced and authentic coconut flavor profiles. It covers the compound's sensory

characteristics, formulation principles with synergistic ingredients, and detailed protocols for

sensory evaluation and emulsion preparation.

Introduction to γ-Nonalactone: Beyond a Single
Note
Gamma-Nonalactone is a naturally occurring compound found in a variety of fruits like

apricots and peaches, as well as in fermented products such as bourbon whiskey.[2][3]

However, for commercial applications, it is almost exclusively produced synthetically to ensure

high purity and a consistent supply.[7] It is classified as Generally Recognized as Safe (GRAS)

by the Flavor and Extract Manufacturers Association (FEMA Number: 2781) and is approved

for use in food by the FDA.[8][9][10]
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The primary odor characteristic of γ-nonalactone is a strong, sweet, creamy coconut note.[3][5]

While it is a cornerstone of coconut flavors, its profile is not one-dimensional. Depending on its

concentration and the matrix it's in, it can also impart fatty, waxy, and subtle fruity undertones.

[5][7] Understanding this complexity is the first step in leveraging its full potential. While

historically central to coconut flavors, modern flavor creation often utilizes δ-lactones, such as

δ-octalactone and δ-decalactone, for the primary coconut identity, with γ-nonalactone playing a

crucial role in adding creaminess, warmth, and authenticity.[11][12][13]

1.1 Chemical and Physical Properties

A comprehensive understanding of γ-nonalactone's physical properties is essential for its

effective application in flavor systems.

Property Value Source

IUPAC Name 5-Pentyloxolan-2-one [4]

CAS Number 104-61-0 [8]

FEMA Number 2781 [8][9]

Molecular Formula C₉H₁₆O₂ [8]

Molecular Weight 156.22 g/mol [8]

Appearance Colorless to pale yellow liquid [3][8]

Odor Strong, creamy, coconut-like [3][5][6]

Boiling Point 121-122 °C @ 6 mmHg [3][14]

Density 0.976 g/mL at 25 °C [3][14]

Solubility

Soluble in most fixed oils,

propylene glycol; sparingly

soluble in water.

[3][15]
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Creating a realistic coconut flavor is an exercise in balancing key components. γ-Nonalactone

rarely acts alone. Its creamy character is amplified and shaped by other compounds.

Delta (δ) Lactones: δ-Octalactone and δ-decalactone are critical for the authentic, fresh

coconut meat character.[11][13] They provide the core "coconut" identity, while γ-

nonalactone rounds out the profile with a creamy, milky sweetness reminiscent of coconut

cream or milk.[16]

Vanillin/Ethyl Vanillin: These provide a sweet, creamy, and slightly spicy background that

complements the lactones, pushing the profile towards a more confectionary or "baked"

coconut note.

Maltol/Ethyl Maltol: Introduce caramelized, cotton-candy-like notes that can be used to

create a "toasted coconut" profile.

Diacetyl: In trace amounts, diacetyl can add a rich, buttery note, enhancing the creaminess

of the overall flavor. This is particularly useful for coconut cream or milk profiles.[17]

Short-Chain Fatty Acids (e.g., Butyric Acid): Used with extreme caution, these can add a hint

of cheesy or cultured tang, mimicking the complexity of fermented coconut products.

The interplay between these components allows for the creation of a wide spectrum of coconut

flavors, from fresh, raw coconut water to rich, toasted coconut shavings.

Application Workflow and Logical Design
The development of a coconut flavor profile using γ-nonalactone follows a structured, iterative

process. The goal is to move from a conceptual flavor target to a validated and scalable

formulation.
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Phase 1: Concept & Design

Phase 2: Formulation & Evaluation

Phase 3: Application & Validation

Define Target Profile
(e.g., Toasted, Cream, Fresh)

Select Key Aroma Chemicals
(γ-Nonalactone, δ-Lactones, etc.)

Establish Initial Ratios
& Concentration Ranges

Prepare Initial Flavor Concentrates

To Formulation

Protocol 5.1: Sensory Evaluation
(Trained Panel)

Iterate & Refine Ratios

Protocol 5.2: Prepare Application Matrix
(e.g., Beverage Emulsion)

Optimized Formula

Test Flavor in Final Product

Protocol 5.3: Stability Testing

Feedback Loop for
Major Reformulation

Click to download full resolution via product page

Caption: Workflow for Coconut Flavor Development.
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Recommended Concentration Ranges
The following table provides starting points for the concentration of γ-nonalactone in the final

food product. These levels should be optimized based on the specific food matrix and desired

flavor intensity.

Application
Recommended
Concentration (ppm)

Flavor Profile Contribution

Beverages (clear) 1 - 5
Adds a subtle creamy, coconut

background.

Dairy (Yogurt, Ice Cream) 10 - 30

Enhances creaminess and

provides a distinct coconut

flavor.[5]

Baked Goods (Cookies,

Cakes)
20 - 55

Provides a robust, baked

coconut note that withstands

processing.[3][5]

Confectionery (Hard Candy) 15 - 50
Delivers a clear, sweet coconut

identity.

Savory (Curries, Sauces) 0.5 - 2

Adds a subtle richness and

creamy mouthfeel to

counterbalance spice.

Note: These concentrations are illustrative. The final use level must be determined through

systematic sensory evaluation in the target application.

Experimental Protocols
5.1 Protocol: Descriptive Sensory Analysis of γ-Nonalactone Blends

Principle: This protocol employs a trained sensory panel to quantitatively describe the aroma

and flavor attributes of different coconut flavor formulations.[18][19] This method allows for the

precise mapping of how changes in the concentration of γ-nonalactone and synergistic

compounds affect the overall sensory profile.[20][21]
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Materials:

Glass vials with PTFE-lined caps

Odorless tasting spoons

Deionized water (for palate cleansing)

Unsalted crackers (for palate cleansing)

Base solution (e.g., 5% sugar solution in water)

Flavor concentrates (prepared in propylene glycol)

Trained sensory panel (6-10 members)

Sensory booths with controlled lighting and ventilation[22]

Procedure:

Sample Preparation:

Prepare a series of flavor solutions by dosing the flavor concentrates into the base

solution at a predetermined level (e.g., 0.10%).

Label each sample with a random 3-digit code.

Prepare a reference sample containing only the base solution.

Allow samples to equilibrate at room temperature for 30 minutes.

Panelist Training & Calibration:

In a pre-session, familiarize panelists with the key aroma attributes (e.g., "creamy,"

"toasted," "fresh coconut," "waxy") and anchor these terms with reference standards.

Conduct a calibration exercise to ensure panelists are scoring intensities consistently on a

15-point scale.
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Evaluation:

Present the coded samples to the panelists in a randomized order.

Instruct panelists to first evaluate the aroma (orthonasal perception) and then the flavor

(retronasal perception).

Panelists must cleanse their palate with water and crackers between samples.[22]

Each panelist rates the intensity of the pre-defined attributes for each sample on the 15-

point scale.

Data Analysis:

Collect the scorecards and analyze the data using Analysis of Variance (ANOVA) to

identify significant differences between the samples for each attribute.

Generate spider web plots or bar charts to visualize the sensory profiles of the different

formulations.

5.2 Protocol: Preparation of an Oil-in-Water (O/W) Flavor Emulsion

Principle: For application in aqueous systems like beverages, flavor oils must be emulsified to

ensure stability and uniform dispersion. This protocol describes the creation of a stable oil-in-

water (O/W) emulsion using high-shear homogenization.[23][24]

Materials:

Flavor concentrate (oil phase, containing γ-nonalactone)

Emulsifier (e.g., Gum Arabic, modified food starch)

Deionized water (aqueous phase)

High-shear homogenizer (e.g., rotor-stator type)

Beakers and magnetic stirrer
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Preservative (e.g., sodium benzoate), if required

Procedure:

Aqueous Phase Preparation:

Disperse the emulsifier (e.g., 15-20% w/w) in deionized water under constant agitation

with a magnetic stirrer until fully hydrated. This may take up to an hour.

Oil Phase Preparation:

The flavor concentrate, containing γ-nonalactone and other oil-soluble components,

constitutes the oil phase.

Pre-Emulsion Formation:

Slowly add the oil phase (typically 10-15% of the total formula) to the aqueous phase

under continuous stirring. This will form a coarse, unstable emulsion.

Homogenization:

Transfer the pre-emulsion to the high-shear homogenizer.

Process the mixture at high speed (e.g., 10,000-20,000 rpm) for 3-5 minutes.[23] The

energy input breaks down the large oil droplets into smaller, more stable ones (typically <1

μm).

Monitor the temperature to prevent excessive heat buildup, which could degrade volatile

flavor compounds.

Quality Control:

Visually inspect the emulsion for any signs of separation. It should appear opaque and

uniform.

Optionally, use microscopy to assess the droplet size distribution. Smaller and more

uniform droplets indicate a more stable emulsion.[24]
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5.3 Protocol: Accelerated Stability Testing

Principle: Lactones can be susceptible to hydrolysis, especially at non-neutral pH, which

involves the opening of the cyclic ester ring.[3][12][25] This can lead to a loss of aroma impact.

This protocol uses elevated temperature to accelerate aging and predict the shelf-life of the

flavor in the final application.

Materials:

Final product samples containing the coconut flavor (e.g., bottled beverage).

Temperature-controlled incubator or oven.

Analytical equipment for quantification (e.g., GC-MS).[14][26][27]

Sensory panel for evaluation.

Procedure:

Sample Storage:

Store a set of product samples under controlled, elevated temperature conditions (e.g.,

35-40°C).

Store a control set of samples under ideal conditions (e.g., refrigeration or room

temperature, depending on the product).

Time-Point Analysis:

At regular intervals (e.g., Day 0, Week 1, Week 2, Week 4, Week 8), remove samples from

both storage conditions.

Analytical Quantification:

Extract the flavor compounds from the product matrix.

Quantify the concentration of γ-nonalactone using a validated analytical method like Gas

Chromatography-Mass Spectrometry (GC-MS).[26][28] A decrease in concentration over
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time indicates instability.

Sensory Evaluation:

Conduct a sensory difference test (e.g., a Triangle Test) comparing the aged sample to the

control sample.[20] This will determine if any perceivable changes in the flavor profile have

occurred.

Data Interpretation:

Correlate the analytical data (concentration loss) with the sensory data (perceivable

differences). This allows for the establishment of a maximum acceptable loss of γ-

nonalactone before the flavor is compromised.

Conclusion
Gamma-nonalactone is a versatile and powerful tool in the flavorist's palette. Its effective use

in creating authentic coconut profiles hinges on a deep understanding of its sensory

characteristics, its synergistic relationship with other aroma chemicals, and the application of

rigorous, systematic protocols for formulation and validation. By moving beyond its perception

as a simple "coconut" note and embracing its role as a creamy, foundational component,

developers can craft complex, nuanced, and stable coconut flavors that meet the demands of a

discerning market.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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